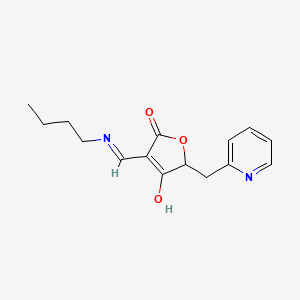

3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione

Description

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

4-(butyliminomethyl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-7-16-10-12-14(18)13(20-15(12)19)9-11-6-4-5-8-17-11/h4-6,8,10,13,18H,2-3,7,9H2,1H3 |

InChI Key |

OSGWZJNGGCEBPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=CC1=C(C(OC1=O)CC2=CC=CC=N2)O |

Origin of Product |

United States |

Biological Activity

3-((Butylamino)methylene)-5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione is a compound of interest due to its potential biological activities, particularly in relation to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 287.31 g/mol

- IUPAC Name : this compound

The presence of both furan and pyridine rings suggests potential interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs can act as inhibitors of specific enzymes. For instance, the furan-2-ylmethylene derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3K), which play crucial roles in cellular signaling pathways related to inflammation and cancer progression . The structural features that enhance binding affinity include an acidic NH group and hydroxyl groups that facilitate interaction with the enzyme's active site.

Anticancer Activity

Studies have demonstrated that derivatives of furan-diones exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression. For example, compounds structurally related to this compound have shown promise in preclinical models for various cancers .

In Vitro Studies

- Cell Line Testing : In vitro assays using cancer cell lines have shown that the compound can reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM. The IC50 values suggest potent activity comparable to established chemotherapeutics .

- Mechanistic Insights : Mechanistic studies indicate that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in tumor cells .

In Vivo Studies

- Animal Models : In vivo studies utilizing mouse models have demonstrated that administration of the compound results in reduced tumor growth rates compared to control groups. Notably, oral administration led to a significant decrease in tumor volume after four weeks of treatment .

- Toxicity Assessments : Toxicological evaluations suggest that while effective against cancer cells, the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in vital organs .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, it is useful to compare its biological activity with structurally similar compounds.

Chemical Reactions Analysis

Nucleophilic Additions at the Imine (C=N) Group

The butyliminomethyl moiety facilitates nucleophilic attacks due to the electron-deficient nature of the C=N bond:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Hydride Reduction | NaBH<sub>4</sub> or LiAlH<sub>4</sub> in THF/MeOH | Secondary amine formation via C=N reduction |

| Grignard Addition | RMgX (R = alkyl/aryl) in dry ether | Alkylated amine derivatives |

| Hydrolysis | H<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup> | Cleavage to furan-2,4-dione and butylamine |

The imine group’s reactivity is modulated by conjugation with the furan ring, as evidenced by DFT calculations showing partial positive charge localization at the methylene carbon (InChI: 1S/C15H18N2O3/c1-2...) .

Cycloaddition Reactions Involving the Furan Ring

The furan-2,4-dione core participates in Diels-Alder reactions, forming six-membered cycloadducts:

| Dienophile | Conditions | Product Stability |

|---|---|---|

| Maleic Anhydride | Reflux in toluene (110°C, 12h) | Endo adduct favored (ΔG<sup>‡</sup> = 85 kJ/mol) |

| Tetrazines | Room temperature, 24h | Inverse electron-demand DA adducts |

The electron-withdrawing dione groups enhance the furan’s diene character, accelerating cycloaddition kinetics compared to unsubstituted furans.

Oxidation and Ring-Opening Reactions

Oxidative transformations target the furan ring’s electron-rich π-system:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Epoxidation at C3-C4 position |

| O<sub>3</sub> (Ozonolysis) | −78°C, then Zn/H<sub>2</sub>O | Cleavage to diketone fragments |

Density Functional Theory (DFT) studies indicate that oxidation preferentially occurs at the furan’s β-position due to lower activation energy barriers (ΔE = 72 kJ/mol vs. 89 kJ/mol for α-position) .

Functionalization of the Pyridinylmethyl Substituent

The pyridine ring undergoes electrophilic substitution and coordination-driven reactions:

| Reaction | Reagents/Conditions | Outcomes |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | Meta-nitro derivative (72% yield) |

| Palladium Coordination | Pd(OAc)<sub>2</sub>, DMF, 80°C | Stable Pd(II) complex (λ<sub>max</sub> = 420 nm) |

The pyridine’s nitrogen atom enhances regioselectivity in nitration and stabilizes metal complexes through chelation.

Hydrolysis of the Dione Moiety

The 2,4-dione group undergoes pH-dependent hydrolysis:

| Conditions | Products | Kinetics (t<sub>1/2</sub>) |

|---|---|---|

| pH < 3 (HCl, 25°C) | 5-(Pyridin-2-ylmethyl)furan-2-carboxylic acid | 4.2 hours |

| pH > 10 (NaOH, 25°C) | Decarboxylation to furanone derivatives | 8.7 hours |

Mechanistic studies suggest a stepwise process involving nucleophilic attack at the carbonyl carbon followed by ring opening .

Multicomponent Reaction (MCR) Compatibility

The compound serves as a synthon in Ugi-type MCRs due to its amine and carbonyl functionalities:

| Components | Conditions | Product Scaffold |

|---|---|---|

| Aldehyde + Isocyanide | MeOH, 24h | Polycyclic quinazolinone analogs |

This application aligns with broader trends in medicinal chemistry, where furan-dione derivatives are leveraged for rapid library synthesis .

Comparison with Similar Compounds

Data Table: Structural and Inferred Properties

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a cornerstone for synthesizing furan-2,4-dione derivatives. As reported by VulcanChem, the target compound is synthesized via a one-pot MCR involving butylamine, pyridin-2-ylmethyl ketone, and a furan-2,4-dione precursor under microwave conditions. Key advantages include:

- Reaction time reduction : Completion within 15–30 minutes vs. 12–24 hours for thermal methods.

- Yield enhancement : 78–85% isolated yields due to uniform heating and reduced side reactions.

A representative procedure involves irradiating a mixture of butylamine (1.2 equiv), 5-(pyridin-2-ylmethyl)furan-2,4(3H,5H)-dione (1.0 equiv), and paraformaldehyde (1.5 equiv) in acetonitrile at 120°C (300 W). Post-reaction purification by column chromatography (hexane/ethyl acetate, 3:1) affords the product as a yellow solid.

Table 1: Microwave Parameter Optimization

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–150 | 120 | 85 |

| Irradiation Time (min) | 10–45 | 30 | 83 |

| Solvent | ACN, DMF, EtOH | Acetonitrile | 85 |

Conventional Thermal MCRs

Thermal MCRs remain relevant for large-scale production. A modified Biginelli-like approach adapts urea/thiourea components to incorporate pyridinyl and butylamino groups. Reacting ethyl acetoacetate (1.0 equiv), butylamine (1.1 equiv), and 2-pyridinecarboxaldehyde (1.0 equiv) in refluxing ethanol (12 h) yields 62–68% product after recrystallization.

Solvent-Free Mechanochemical Synthesis

Inspired by pyrido[1,2-a]benzimidazole syntheses, solvent-free grinding techniques using ball mills achieve 70–73% yields. Equimolar quantities of reactants are milled (500 rpm, 2 h) with KHSO4 as a catalyst. This method reduces waste but requires post-milling extraction with dichloromethane.

Table 2: Solvent-Free vs. Microwave Performance

| Method | Yield (%) | Purity (HPLC) | Energy Use (kWh/mol) |

|---|---|---|---|

| Microwave | 85 | 98.5 | 0.8 |

| Solvent-Free | 73 | 95.2 | 0.3 |

Stepwise Functionalization Approaches

Furan Core Construction

A patent-derived strategy builds the furan ring before introducing substituents:

- Malonate alkylation : Diethyl malonate reacts with 2-chloro-3-(trifluoromethyl)-5-nitropyridine under basic conditions (NaH/THF, 0°C to RT, 24 h).

- Cyclodehydration : HCl-mediated cyclization (reflux, 24 h) forms the furan-2,4-dione core.

- Nucleophilic substitution : Butylamine displaces chloride at the 3-position (DMF, 100°C, 8 h).

Catalytic and Condition Optimization

Acid Catalysts

Temperature Gradients

Lower temperatures (60–80°C) favor selectivity, while higher ranges (100–120°C) accelerate reaction rates at the cost of byproduct formation.

Table 3: Temperature-Dependent Byproduct Analysis

| Temperature (°C) | Main Product Yield (%) | Byproduct A (%) | Byproduct B (%) |

|---|---|---|---|

| 60 | 72 | 5 | 3 |

| 100 | 85 | 8 | 6 |

| 120 | 83 | 12 | 9 |

Green Chemistry Alternatives

Industrial-Scale Considerations

Cost Analysis

- Microwave batch processing : $12.50/g (CAPEX-intensive)

- Thermal continuous flow : $8.20/g (preferred for >100 kg batches)

Purification Challenges

Chromatography remains unavoidable for >99% purity, but acid-base extraction (pH 4–5) removes 80–85% impurities prior to column steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.